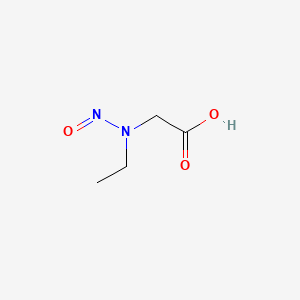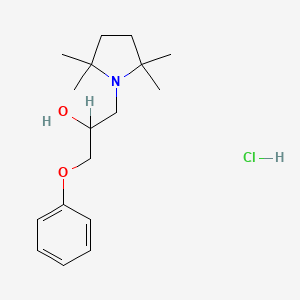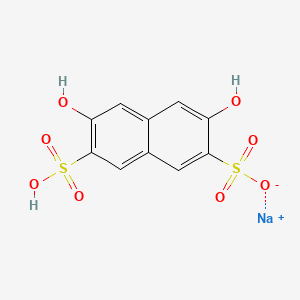
N-Ethyl-N-nitrosoglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-nitrosoglycine is an organic compound that belongs to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are known for their potential carcinogenic properties and are often studied in the context of their formation and effects in various environments, including food, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-nitrosoglycine can be synthesized through the nitrosation of N-ethylglycine. The process typically involves the reaction of N-ethylglycine with nitrous acid (HNO2) under acidic conditions. The nitrous acid is usually generated in situ by the reaction of sodium nitrite (NaNO2) with a strong acid like hydrochloric acid (HCl). The reaction proceeds as follows:
[ \text{N-ethylglycine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-nitrosoglycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced products.
Substitution: The nitroso group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the nitroso group under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield primary or secondary amines .
Scientific Research Applications
N-Ethyl-N-nitrosoglycine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nitrosation reactions and the formation of nitrosamines.
Biology: Research on its biological effects helps in understanding the carcinogenic potential of nitrosamines.
Medicine: It is studied for its potential role in drug development and the assessment of nitrosamine impurities in pharmaceuticals.
Industry: The compound is used in the development of industrial processes that minimize the formation of harmful nitrosamines .
Mechanism of Action
The mechanism of action of N-Ethyl-N-nitrosoglycine involves its interaction with cellular components, leading to various biological effects. The nitroso group can react with nucleophiles in the body, such as proteins and DNA, leading to potential mutagenic and carcinogenic effects. The compound can also generate reactive nitrogen species (RNS) that contribute to oxidative stress and cellular damage .
Comparison with Similar Compounds
N-Ethyl-N-nitrosoglycine can be compared with other nitrosamines, such as:
N-Nitrosodimethylamine (NDMA): Known for its high carcinogenic potential.
N-Nitrosodiethylamine (NDEA): Another potent carcinogen with similar properties.
N-Nitrosomethylamine (NMA): Less studied but still significant in the context of nitrosamine research.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties. Its study provides valuable insights into the broader class of nitrosamines and their effects .
Properties
CAS No. |
40910-99-4 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
2-[ethyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C4H8N2O3/c1-2-6(5-9)3-4(7)8/h2-3H2,1H3,(H,7,8) |
InChI Key |
FGIAIVMJOQGFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)



![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)


![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)




